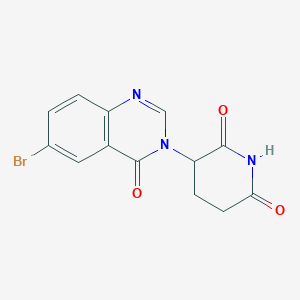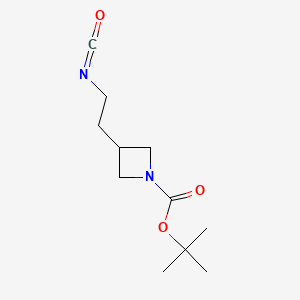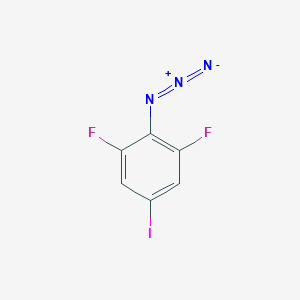
2-Azido-1,3-difluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3-difluoro-5-iodobenzene is an organic compound characterized by the presence of azido, difluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 2-Azido-1,3-difluoro-5-iodobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Chemical Reactions Analysis
2-Azido-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents.
Scientific Research Applications
2-Azido-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1,3-difluoro-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2-Azido-1,3-difluoro-5-iodobenzene can be compared with other similar compounds such as:
1,3-Difluoro-5-iodobenzene: Lacks the azido group, making it less reactive in certain types of reactions.
2-Azido-1,3-difluorobenzene: Lacks the iodine substituent, affecting its reactivity and applications.
2-Azido-1,3-difluoro-4-iodobenzene: Similar structure but different positional isomer, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C6H2F2IN3 |
|---|---|
Molecular Weight |
281.00 g/mol |
IUPAC Name |
2-azido-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2F2IN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI Key |
LNBFCZPBSRNPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


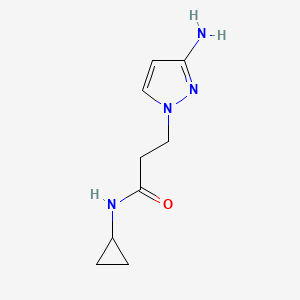
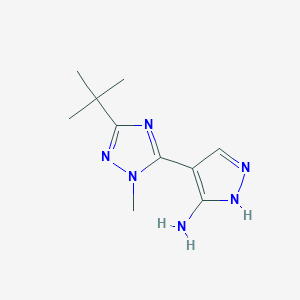
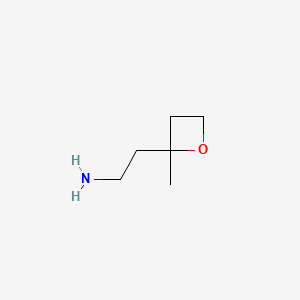
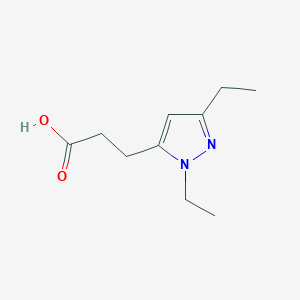
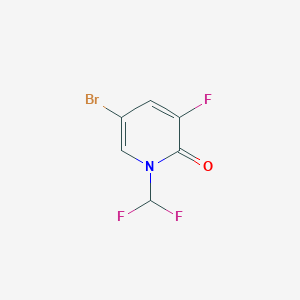
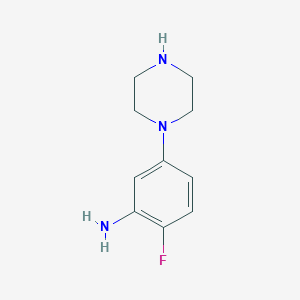
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
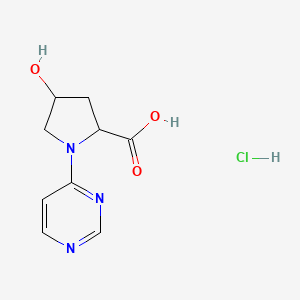
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
